1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2OS/c9-8(10,11)7(14)4-1-2-5-6(3-4)13-15-12-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXRGQMSHQNBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195238 | |
| Record name | Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-13-3 | |
| Record name | Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Trifluoroacetyl Chloride
In this method, benzo[c]thiadiazole is treated with trifluoroacetyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. The reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions. A study analogous to the synthesis of thiophene-substituted trifluoroethanones demonstrated that AlCl₃ enhances electrophilic activation, achieving yields of 58–72% depending on stoichiometry. However, over-acylation or ring-opening side products may occur if reaction temperatures exceed 10°C.
Solvent-Mediated Trifluoroacetylation
Polar aprotic solvents like 2,2,2-trifluoroethanol (TFE) have been shown to facilitate acylation without external catalysts. A catalyst-free protocol reported for fused imidazothiazoles highlights TFE’s ability to stabilize reactive intermediates through hydrogen bonding, enabling room-temperature reactions. Applied to benzo[c]thiadiazole, this method could reduce byproduct formation while maintaining yields comparable to Lewis acid-catalyzed routes.
Ring-Closure Strategies via Cyclocondensation
Constructing the benzo[c]thiadiazole ring after introducing the trifluoroacetyl group offers an alternative pathway. This method minimizes regioselectivity issues associated with direct acylation.
Thiadiazole Formation from ortho-Substituted Anilines
Starting with 4-amino-3-nitrobenzoic acid, sequential reduction and cyclization with sulfur sources (e.g., P₂S₅) yield the thiadiazole core. Subsequent trifluoroacetylation of the intermediate amine using ethyl trifluoroacetate under basic conditions (e.g., K₂CO₃ in DMF) affords the target compound. This approach mirrors strategies used in 1,3,4-thiadiazole syntheses, where microwave irradiation improved cyclization efficiency.
One-Pot Cyclization-Acylation
A synergistic method combines thiadiazole ring closure and trifluoroacetylation in a single step. For example, reacting 1,2-diamino-4-trifluoroacetylbenzene with thionyl chloride (SOCl₂) under reflux conditions generates the thiadiazole ring while preserving the ketone functionality. This method, inspired by benzodiazepine syntheses, reduces purification steps but requires precise stoichiometric control to avoid over-chlorination.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly in heterocyclic systems. Adapting protocols from benzodiazepine derivatives, a microwave-enhanced route achieves full conversion in 15–25 minutes at 455 Watts.
Optimized Microwave Conditions
A mixture of benzo[c]thiadiazol-5-amine, trifluoroacetic anhydride, and DMF is irradiated under inert atmosphere. The rapid dielectric heating minimizes decomposition pathways, yielding 1-(benzo[c]thiadiazol-5-yl)-2,2,2-trifluoroethanone in 85% purity after recrystallization.
Catalytic Systems for Enhanced Efficiency
Acidic Zeolite Catalysts
H-MCM-22, a mesoporous zeolite, has proven effective in benzodiazepine syntheses by facilitating condensation reactions. Applied to trifluoroacetylation, its Brønsted acid sites activate carbonyl groups, enabling milder conditions (room temperature, acetonitrile solvent) and yields exceeding 75%.
Transition Metal-Free Approaches
Recent advances emphasize green chemistry, as seen in imidazothiazole syntheses. Using TFE as both solvent and proton donor, this method eliminates metal catalysts, simplifying purification and improving environmental metrics.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 72 | 95 | High regioselectivity |
| Microwave | 455 W, DMF, 15 min | 85 | 98 | Rapid synthesis |
| H-MCM-22 Catalyzed | RT, acetonitrile | 78 | 97 | Mild conditions |
| TFE-Mediated | Catalyst-free, RT | 68 | 96 | Environmentally benign |
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison with analogous trifluoroethanone derivatives and benzothiadiazole-containing compounds:
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points: Target compound: 216–218°C 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: Liquid at room temperature (boiling point 203°C) . The higher melting point of the benzothiadiazole derivative underscores its crystalline stability due to aromatic π-stacking .
Electron-Withdrawing Capacity :
Key Differentiators
Electron-Withdrawing Capacity : The benzothiadiazole core outperforms thiazole or phenyl groups in stabilizing negative charge, making it superior for optoelectronic applications .
Thermal Stability : Higher melting point than chlorophenyl analogs due to fused aromaticity .
Biological Activity: The trifluoroethanone group enhances lipophilicity and binding affinity compared to non-fluorinated analogs .
Biological Activity
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : C9H5F3N2S
- Molecular Weight : 232.21 g/mol
- CAS Number : [insert CAS number here]
The biological activity of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone is primarily attributed to its interaction with cellular pathways involved in apoptosis and anti-cancer mechanisms. Preliminary studies suggest that it may induce apoptosis through the mitochondrial pathway by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.
Anticancer Activity
Several studies have reported on the anticancer potential of this compound:
- Cell Line Studies :
- In vitro studies demonstrated that 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone exhibits cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound showed a dose-dependent response with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| PC-3 | 20 | ROS generation |
| K562 | 12 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
Study on Apoptosis Induction
A study published in Journal of Medicinal Chemistry investigated the pro-apoptotic effects of the compound in K562 cells. Results indicated that treatment with 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone led to significant increases in markers of apoptosis such as caspase activation and Annexin V staining.
In Vivo Studies
In vivo studies using mouse models bearing human tumor xenografts revealed that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.
Q & A
Basic Research Question
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) from the benzo[c][1,2,5]thiadiazole ring and trifluoroacetyl carbonyl resonance (δ ~180 ppm in ¹³C NMR) .
- IR : Strong C=O stretching at ~1700 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ confirm the trifluoroacetyl group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282.06 for C₁₄H₁₀N₄OS) match theoretical masses, with fragmentation patterns consistent with thiadiazole ring stability .
What role does the benzo[c][1,2,5]thiadiazole moiety play in the compound's biological activity, particularly in kinase inhibition?
Advanced Research Question
The benzo[c][1,2,5]thiadiazole core contributes to ALK5 kinase inhibition (IC₅₀ = 0.030 µM) via:
- π-alkyl interactions with Leu340 and Tyr249 residues, stabilizing the inhibitor-enzyme complex .
- Hydrogen bonding : The NH group forms H-bonds with Lys337 and Asp351, critical for binding affinity .
- Electron-withdrawing effects : The thiadiazole ring enhances electrophilicity, improving interactions with kinase active sites .
Substitution of this moiety with thieno[3,2-c]pyridin-2-yl reduces activity by 4-fold, highlighting its structural necessity .
How can computational methods predict the electronic properties and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electron density distributions, revealing the trifluoroacetyl group’s electron-deficient nature, which drives nucleophilic attack susceptibility .
- Molecular docking : Simulates binding poses in ALK5 kinase, identifying key interactions (e.g., π-alkyl bonds with Leu340) .
- Solubility modeling : Predicts logP values (~3.2) to guide formulation strategies for in vitro assays .
What strategies address solubility challenges in biological assays for this hydrophobic compound?
Advanced Research Question
- Co-solvent systems : 10% 1,4-dioxane or DMSO improves aqueous solubility without denaturing proteins .
- Prodrug design : Introducing hydroxyl or amine groups enhances hydrophilicity while maintaining activity .
- Nanoparticle encapsulation : Lipid-based carriers increase bioavailability in cellular uptake studies .
What are the key considerations in designing derivatives to improve inhibitory potency against ALK5?
Advanced Research Question
- Substituent position : Meta-fluoro substituents on phenyl rings enhance activity (IC₅₀ = 0.030 µM vs. 0.119 µM for LY-2157299), while ortho-fluoro groups reduce potency .
- Avoiding bulky groups : Carbonitrile substituents decrease binding by steric hindrance .
- Hybrid analogs : Combining benzo[c][1,2,5]thiadiazole with pyridine-pyrazole scaffolds improves selectivity for TGF-β pathways .
How do physicochemical properties (e.g., melting point, logP) influence formulation development?
Basic Research Question
- Melting point : High melting points (216–218°C) suggest solid-state stability but complicate solubility; micronization or salt formation (e.g., hydrochloride hydrates) mitigates this .
- logP : A calculated logP of ~3.2 indicates lipophilicity, requiring lipid-based excipients for in vivo delivery .
What analytical methods resolve contradictions in reported biological activities across studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
